molecular formula C9H10N2O B3059063 N-[(E)-benzylideneamino]acetamide CAS No. 940-48-7

N-[(E)-benzylideneamino]acetamide

Cat. No.: B3059063
CAS No.: 940-48-7
M. Wt: 162.19 g/mol
InChI Key: GPTBUIMZDZKKLE-JXMROGBWSA-N
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Description

N-[(E)-benzylideneamino]acetamide is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is characterized by a density of 1.04 g/cm³ . This compound belongs to the class of Schiff bases, which feature an azomethine (-C=N-) group and are widely utilized in medicinal chemistry and materials science . Its primary application is as a versatile chemical intermediate in the research and development of novel bioactive molecules . Schiff bases like this compound are recognized as privileged structures in drug discovery due to their diverse pharmacological potential . They serve as key precursors for synthesizing compounds evaluated for various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . The N-acylhydrazone moiety, a core structural element of this compound, is found in many promising drug candidates and is investigated for its role in multi-target therapies, such as dual COX/LOX inhibition for anti-inflammatory applications . The product is typically supplied with a high purity level, ranging from 85.0% to 99.8% . For research purposes only. This product is not intended for diagnostic, therapeutic, or any human or animal use. It must be handled by qualified professionals in a controlled laboratory setting. Store in a cool, dry place and keep the container tightly sealed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-benzylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-8(12)11-10-7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTBUIMZDZKKLE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425953
Record name N-[(E)-benzylideneamino]acetamide
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Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940-48-7
Record name NSC58890
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Record name N-[(E)-benzylideneamino]acetamide
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Record name ACETIC BENZYLIDENEHYDRAZIDE
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Advanced Synthetic Methodologies for N E Benzylideneamino Acetamide and Its Structural Analogues

Direct Condensation Pathways for N'-[(E)-benzylidene]acetohydrazide Formation

The most straightforward approach to synthesizing N'-[(E)-benzylidene]acetohydrazide involves the direct condensation of acetohydrazide with benzaldehyde (B42025). This reaction forms the core of many synthetic protocols, which can be optimized through the use of catalysts and specific reaction conditions.

Catalyst-Mediated Approaches

Catalysis plays a pivotal role in enhancing the efficiency of hydrazone formation. While the condensation can proceed without a catalyst, the use of one can significantly improve reaction rates and yields. For instance, the synthesis of related N,N'-alkylidene bisamides, which shares a similar formation mechanism, has been effectively catalyzed by a palladium organometallic catalyst anchored to mesoporous silica (B1680970) (Pd-DPyE@MCM-41@MNP). nih.gov This heterogeneous catalyst allows for high yields (90-98%) under solvent-free conditions at 50 °C. nih.gov The magnetic nature of the catalyst support also facilitates its easy removal and recycling for at least seven cycles without a significant loss of activity. nih.gov

In a broader context of hydrazone synthesis, various catalysts are employed. The synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, for example, proceeds via condensation of the corresponding hydrazide with various aromatic aldehydes. nih.gov While the specific catalyst for the condensation step is not always detailed, the initial esterification step often utilizes sulfuric acid. nih.gov

Solvent-Based and Solvent-Free Reaction Conditions

The choice of solvent, or the lack thereof, profoundly impacts the synthesis of N'-[(E)-benzylidene]acetohydrazide.

Solvent-Based Reactions: Ethanol (B145695) is a commonly used solvent for the synthesis of benzylidene hydrazides. For example, N'-(substituted benzylidene)-4-(hydroxy)benzohydrazides are synthesized by refluxing p-hydroxybenzoic acid hydrazide with the corresponding benzaldehyde in ethanol. mdpi.com The reaction is typically stirred for about 20 hours at room temperature to ensure completion. mdpi.com Similarly, the synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives involves the condensation of the hydrazide with aldehydes in ethanol to produce good yields. nih.gov

Solvent-Free Reactions: Solvent-free, or solid-state, reactions are gaining traction as a green chemistry approach. A notable example is the synthesis of N-acylhydrazones via a solid-state melt reaction. researchgate.net This method involves heating a mixture of an acylhydrazide and an aromatic aldehyde at 120 °C for 30 minutes, resulting in good to excellent yields (74–100%) without the need for column chromatography. researchgate.net This approach has also been successfully applied on a gram scale. researchgate.net Another solvent-free method involves the use of a reusable magnetic nanocatalyst for the synthesis of N,N'-alkylidene bisamides, where aldehydes react with amides at 50 °C. nih.gov

Reaction ConditionReactantsProductYieldReference
Solvent-free, 50 °CAldehydes, AmidesN,N'-alkylidene bisamides90-98% nih.gov
Solvent-free, 120 °CAcylhydrazides, Aromatic AldehydesN-acylhydrazones74-100% researchgate.net
Ethanol, Refluxp-Hydroxybenzoic acid hydrazide, BenzaldehydesN'-(substituted benzylidene)-4-(hydroxy)benzohydrazidesNot specified mdpi.com
Ethanol3,4-dimethoxybenzohydrazide, Aromatic AldehydesN'-benzylidene-3,4-dimethoxybenzohydrazide derivativesGood nih.gov

Multicomponent Reactions Incorporating the Benzylideneaminoacetamide Moiety

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is particularly valuable for creating molecular diversity and complexity in a time- and resource-efficient manner. nih.govbeilstein-journals.org

Several MCRs have been developed for the synthesis of structures related to N'-[(E)-benzylidene]acetohydrazide. A solvent-free, three-component reaction between a hydrazide, an aldehyde, and an α,β-unsaturated ester can produce N-alkylated derivatives of N-acylhydrazones. rawdatalibrary.net This reaction utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base and tetrabutylammonium (B224687) bromide (TBAB) as an ionic organic salt medium. rawdatalibrary.net

Another significant MCR is the hydrazino-Ugi-azide reaction. beilstein-journals.org In this process, a hydrazide, an aldehyde or ketone, trimethylsilyl (B98337) azide, and an isocyanide react in the presence of a zinc chloride catalyst to form acylhydrazines bearing 1,5-disubstituted tetrazoles. beilstein-journals.org This highlights the versatility of the hydrazide-aldehyde adduct in participating in more complex transformations.

Furthermore, a copper-catalyzed aerobic multi-component reaction of aldehydes and aryl hydrazines has been developed for the synthesis of N',N'-diaryl acylhydrazines. rsc.org This method is notable for its high regioselectivity and operational simplicity. rsc.org

MCR TypeReactantsProductCatalyst/ReagentsReference
Three-componentHydrazide, Aldehyde, α,β-unsaturated esterN-alkylated N-acylhydrazonesDABCO, TBAB rawdatalibrary.net
Hydrazino-Ugi-azideHydrazide, Aldehyde/Ketone, Isocyanide, TMSN3Acylhydrazines with 1,5-disubstituted tetrazolesZnCl2 beilstein-journals.org
Aerobic Copper-CatalyzedAldehydes, Aryl hydrazinesN',N'-diaryl acylhydrazinesCopper catalyst rsc.org

Derivatization Strategies for N'-[(E)-benzylidene]acetohydrazide

Derivatization of the core N'-[(E)-benzylidene]acetohydrazide structure is crucial for modulating its chemical and biological properties. Modifications can be targeted at either the benzylidene portion or the acetamide (B32628) backbone.

Modifications of the Acetamide Backbone

The acetamide portion of N'-[(E)-benzylidene]acetohydrazide also offers opportunities for derivatization. A significant transformation is the silver-mediated oxidative coupling of (E)-N'-benzylideneacetohydrazide with elemental sulfur (S8). nih.govrsc.orgrsc.orgrsc.org This reaction, conducted in 1,2-dichloroethane (B1671644) at 80 °C with silver carbonate as the oxidant, results in the formation of a disulfide bridge, yielding N,N'-disulfanediyl-bis(N'-((E)-benzylidene)acetohydrazide). nih.govrsc.orgrsc.org This method provides a direct route to N-S/S-S bond formation. nih.govrsc.org

Annulation and Heterocyclization Reactions Involving N-[(E)-benzylideneamino]acetamide Precursors

N-acylhydrazones, including this compound and its structural analogues, are versatile building blocks in the synthesis of a wide array of heterocyclic compounds. Their inherent reactivity, characterized by the presence of both nucleophilic and electrophilic centers, allows them to participate in various annulation and heterocyclization reactions. These transformations are crucial for the construction of diverse ring systems, which are of significant interest in medicinal chemistry and materials science. The following sections detail specific examples of such reactions, showcasing the utility of N-acylhydrazone precursors in generating complex molecular architectures.

One of the common applications of N-acylhydrazones is in the synthesis of five-membered heterocycles. For instance, the reaction of 4-aryl-5-benzoylamino-1,3-diphenyl-2-pyrazoline-5-carbohydrazides with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of 2-(4-aryl-5-benzoylamino-1,3-diphenyl-2-pyrazolin-5-yl)-1,3,4-oxadiazole-5(4H)-thiones. nih.gov This transformation involves the cyclization of the carbohydrazide (B1668358) moiety with carbon disulfide to yield the oxadiazole-thione ring system. The reaction proceeds under reflux conditions and provides a direct route to these complex heterocyclic structures. nih.gov

Furthermore, N-acylhydrazones derived from the condensation of carbohydrazides with aromatic aldehydes can undergo further cyclization to form various heterocyclic systems. For example, the condensation of 4-aryl-5-benzoylamino-1,3-diphenyl-2-pyrazoline-5-carbohydrazides with aryl aldehydes results in the formation of the corresponding N-arylidene derivatives. These derivatives can be key intermediates for further heterocyclization reactions. nih.gov

The versatility of N-acylhydrazones is also evident in their reactions to form six-membered heterocyclic rings. The reaction of 5-benzoylamino-1,3,4-triphenyl-2-pyrazoline-5-carbohydrazide analogues with 5,6-diphenyl-1,2,4-triazine-3-carbohydrazide in toluene (B28343) under reflux conditions yields N-(5,6-diphenyl-1,2,4-triazin-3-yl)-5-benzoylamino-1,3,4-triphenyl-2-pyrazoline-5-carbohydrazides. nih.gov This reaction demonstrates the utility of N-acylhydrazones as synthons for constructing larger, more complex heterocyclic frameworks.

In addition to these examples, the broader class of N-acylhydrazones is widely used in various other heterocyclization reactions. For instance, they can be precursors for the synthesis of pyrazoles, triazoles, and phthalazines through reactions with different electrophilic reagents. bu.edu.eg The specific outcomes of these reactions are highly dependent on the nature of the N-acylhydrazone substrate and the reaction conditions employed.

The following tables summarize representative annulation and heterocyclization reactions involving N-acylhydrazone precursors.

Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
4-Aryl-5-benzoylamino-1,3-diphenyl-2-pyrazoline-5-carbohydrazidesCarbon disulfide, Potassium hydroxide, 95% Ethanol, Reflux2-(4-Aryl-5-benzoylamino-1,3-diphenyl-2-pyrazolin-5-yl)-1,3,4-oxadiazole-5(4H)-thionesNot Specified nih.gov

Table 2: Synthesis of N-Substituted Carbohydrazide Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
5-Benzoylamino-1,3,4-triphenyl-2-pyrazoline-5-carbohydrazide analogue and 5,6-diphenyl-1,2,4-triazine-3-carbohydrazideToluene, RefluxN-(5,6-Diphenyl-1,2,4-triazin-3-yl)-5-benzoylamino-1,3,4-triphenyl-2-pyrazoline-5-carbohydrazide73% nih.gov

These examples underscore the importance of this compound and its analogues as pivotal precursors in the field of heterocyclic chemistry. The ability to readily construct complex ring systems from these accessible starting materials continues to drive research in this area.

Comprehensive Structural Elucidation and Spectroscopic Characterization of N E Benzylideneamino Acetamide Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of N-[(E)-benzylideneamino]acetamide derivatives. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

For this compound derivatives, ¹H NMR spectroscopy is used to identify the protons in the molecule. For instance, in a representative derivative like (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide (B32628), the proton of the azomethine group (-N=CH-) typically appears as a singlet in a specific region of the spectrum, confirming the formation of the Schiff base. mdpi.comnih.gov The signals for the aromatic protons appear in the downfield region, and their splitting patterns can reveal the substitution pattern on the phenyl rings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

The table below summarizes typical ¹H NMR spectral data for a representative derivative.

Table 1: ¹H NMR Spectral Data for (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide

Proton Chemical Shift (δ, ppm) Multiplicity
Azomethine (-CH=N-) 8.55 Singlet
Phenolic (-OH) 11.2 Singlet
Aromatic (Ar-H) 6.8 - 7.9 Multiplet

Data is illustrative for a representative derivative.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum.

In the FT-IR spectrum of this compound derivatives, key vibrational bands confirm the compound's structure. A strong absorption band corresponding to the C=N (azomethine) stretch is a definitive indicator of Schiff base formation. mdpi.comnih.gov Other important bands include the C=O (carbonyl) stretch of the acetamide group, N-H stretching and bending vibrations, and C-H vibrations of the aromatic ring. The absence of the characteristic bands for the initial aldehyde and amine reactants confirms the completion of the condensation reaction.

Table 2: Key FT-IR Vibrational Frequencies for (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide

Functional Group Vibrational Mode Frequency (cm⁻¹)
Azomethine (-C=N-) Stretching ~1610
Phenolic (-OH) Stretching ~3448
Sulfonyl (O=S=O) Stretching 1310 (asymmetric), 1150 (symmetric)
Carbonyl (-C=O) Stretching ~1680

Data is illustrative for a representative derivative. mdpi.comnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing relatively polar and thermally labile molecules like Schiff base derivatives. In the mass spectrum of a compound like (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide, the molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed, confirming its molecular weight. mdpi.comnih.gov The fragmentation pattern can further corroborate the proposed structure by showing losses of logical neutral fragments.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

Table 3: UV-Vis Absorption Data for (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide

Electronic Transition λmax (nm)
π → π* ~290
n → π* ~340

Data is illustrative for a representative derivative. mdpi.comnih.gov

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic techniques provide invaluable data on molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the solid-state structure of a crystalline compound. youtube.comyoutube.com By irradiating a single crystal with X-rays, a diffraction pattern is produced. Analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. youtube.comyoutube.com

This technique provides crucial information for this compound and its derivatives, including:

Absolute Configuration: Unambiguously confirms the (E)-configuration about the C=N double bond.

Conformation: Reveals the torsion angles between different parts of the molecule, such as the dihedral angle between the phenyl ring and the azomethine plane.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, which can indicate bond order and strain.

Intermolecular Interactions: Elucidates how molecules are packed in the crystal lattice, revealing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the solid-state properties.

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks: Hydrogen bonds are the most significant intermolecular force in the crystal structures of acetamide derivatives. The acetamide group itself is an excellent participant in hydrogen bonding, with the amide nitrogen acting as a hydrogen bond donor (N-H) and the carbonyl oxygen serving as an acceptor (C=O). researchgate.net

In the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives, molecules are linked by pairs of N-H···N hydrogen bonds, which form characteristic inversion dimers with an R2²(8) ring motif. researchgate.netresearchgate.net These dimers can be further connected by N-H···O and C-H···O hydrogen bonds, creating larger structural patterns like layers and ribbons. researchgate.netnih.gov For instance, in N-[4-amino-5-cyano-6-(methyl-sulfan-yl)pyridin-2-yl]acetamide hemihydrate, dimers are linked through N-H···N hydrogen bonds to form ribbons, which are then connected into sheets by hydrogen bonds involving water molecules. nih.gov In some structures, intramolecular hydrogen bonds, such as N-H···N or C-H···O, are also observed, which help to stabilize the molecular conformation. researchgate.netresearchgate.net

C-H...π Interactions: C-H...π interactions are a class of weak hydrogen bonds where a C-H bond acts as the donor and a π-system (like a benzene (B151609) ring) acts as the acceptor. These interactions are crucial for the stabilization of many organic and biological structures. scielo.org.mxrsc.org The stabilization energy, typically between 1.5 to 2.5 kcal mol⁻¹, is primarily derived from dispersion forces. scielo.org.mx

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom in a molecule acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.govnih.gov This occurs due to an anisotropically distributed electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the C-X axis (where X is a halogen). nih.gov The strength of this interaction typically follows the trend I > Br > Cl. nih.gov

While not present in the parent this compound, this interaction is critical in its halogenated derivatives. The introduction of chlorine, bromine, or iodine atoms onto the benzylidene ring can facilitate the formation of halogen bonds with suitable acceptors like carbonyl oxygens or nitrogen atoms from neighboring molecules. These interactions can be a powerful tool in crystal engineering and drug design, used to enhance binding affinity and control the supramolecular architecture. nih.govmdpi.com For example, studies on other molecular systems have shown that halogen bonds can be strong enough to form stable organic frameworks. researchgate.net

Crystal Packing and Supramolecular Assembly

The collective effect of the intermolecular interactions described above governs the crystal packing and the formation of larger, ordered supramolecular assemblies. The specific arrangement of molecules in the crystal lattice is a direct consequence of the drive to satisfy these non-covalent bonding preferences.

In many acetamide derivatives, the formation of hydrogen-bonded dimers is a common and robust feature. For example, in the crystal structures of several 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives, molecules form inversion dimers through N-H···N hydrogen bonds, creating R2²(8) ring motifs. researchgate.net Similarly, in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, centrosymmetric R2²(12) and R2²(16) rings are formed via N-H···N and C-H···N hydrogen bonds. nih.gov

These primary building blocks (dimers) are then organized into more complex, higher-order structures. They can be linked into one-dimensional chains or two-dimensional layers (sheets) through additional hydrogen bonds. researchgate.netresearchgate.net In the case of N-[4-amino-5-cyano-6-(methyl-sulfan-yl)pyridin-2-yl]acetamide hemihydrate, dimers are linked into ribbons, which in turn are connected by water molecules to form sheets parallel to the (110) crystal plane. nih.gov These layers can then stack upon one another, often stabilized by weaker forces like C-H···π or π-π stacking interactions, to build the final three-dimensional crystal lattice. nih.govresearchgate.net This hierarchical organization, from simple dimers to complex 3D networks, is a hallmark of supramolecular assembly in these systems. nih.govresearchgate.net

The result is often a densely packed structure where intermolecular forces are maximized, leading to a stable crystalline solid. The specific geometry of the assembly, such as the formation of layers, channels, or interwoven networks, is highly dependent on the precise chemical structure of the derivative. researchgate.netibmmpeptide.com

Micro-elemental Analysis for Compound Purity and Composition

Micro-elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. ucm.es It is a combustion-based method that provides a rapid and inexpensive way to verify the elemental composition of a synthesized compound. ucm.es This analysis is crucial for establishing the purity and confirming the molecular formula of a new substance, complementing data from spectroscopic techniques. ucm.es The process involves combusting a small, precisely weighed amount of the sample (typically around 1-2 mg) at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified. elementalmicroanalysis.com

The experimental percentages of C, H, and N are compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For example, the elemental analysis of a related Schiff base, (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide, yielded results that were in good agreement with the calculated values, thereby confirming its composition. scirp.org

Table 1: Example of Micro-elemental Analysis Data for a Related Compound scirp.org

ElementCalculated (%)Found (%)
Carbon (C)56.5955.97
Hydrogen (H)4.434.80
Nitrogen (N)8.808.31
Sulfur (S)10.0710.01

Mechanistic Investigations of Reactions Involving N E Benzylideneamino Acetamide

Reaction Mechanisms for Schiff Base Formation

The synthesis of N-[(E)-benzylideneamino]acetamide, an N-acylhydrazone, is a classic example of Schiff base formation. The primary mechanism is the condensation reaction between a hydrazide (acetohydrazide) and an aldehyde (benzaldehyde). mdpi.com This reaction is typically carried out in an alcohol solvent, often at reflux temperatures, and can be catalyzed by the presence of a small amount of acid. mdpi.com

The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: In an acidic medium, the oxygen atom of the aldehyde's carbonyl group is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom of acetohydrazide, possessing a lone pair of electrons, acts as the nucleophile. It attacks the now highly electrophilic carbonyl carbon of benzaldehyde (B42025). This results in the formation of a protonated carbinolamine intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, yielding a neutral carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule.

Deprotonation: The final step involves the removal of a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final this compound product with its characteristic imine (C=N) bond.

Hydrolysis Mechanisms of Amide and Imine Linkages

The structure of this compound contains two key linkages susceptible to hydrolysis: the imine (azomethine) bond and the amide bond.

Imine Linkage Hydrolysis: The hydrolysis of the imine bond in acylhydrazones is essentially the reverse of its formation and is generally acid-catalyzed. nih.govacs.org The accepted mechanism involves two principal stages:

Formation of a Carbinolamine Intermediate: The process begins with the protonation of the imine nitrogen atom. This increases the electrophilicity of the attached carbon. A water molecule then acts as a nucleophile, attacking this carbon atom. acs.orgresearchgate.net This nucleophilic addition leads to the formation of a tetrahedral carbinolamine intermediate. nih.govacs.org

Decomposition of the Intermediate: The carbinolamine intermediate is unstable and breaks down. This decomposition involves proton transfers and ultimately leads to the cleavage of the C-N single bond, reforming the original benzaldehyde and acetohydrazide. acs.org

The rate of hydrolysis is dependent on the pH of the solution. nih.gov The stability of acylhydrazones towards hydrolysis is attributed to the electron-withdrawing effect of the acyl group, which reduces the basicity of the imine nitrogen and thus its tendency to be protonated. nih.gov

Amide Linkage Hydrolysis: The amide linkage is generally more resistant to hydrolysis than the imine bond. Its hydrolysis can be catalyzed by either acid or base, typically requiring more forcing conditions like elevated temperatures.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine portion (in this case, benzylidenehydrazine, which would itself hydrolyze) lead to the formation of acetic acid.

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. A final proton transfer from the newly formed carboxylic acid to the amide anion gives the carboxylate and the neutral amine.

Rearrangement Reactions

Acylhydrazone scaffolds can participate in various rearrangement reactions, often induced by acidic conditions. While specific studies on this compound are not prevalent, analogies can be drawn from related systems. For instance, arylhydrazones of N-acylbenzimidazoles have been shown to undergo an acid-induced rearrangement. clockss.org This reaction is proposed to proceed through an initial 6π heteroelectrocyclic reaction involving the hydrazone side chain, followed by ring-opening and subsequent ring-closure processes to form new heterocyclic systems. clockss.org

Applying this concept, if this compound were modified to contain a suitable heterocyclic moiety, it could potentially undergo similar electrocyclic rearrangements. Other classes of rearrangement reactions known for amides and imines, such as the Beckmann rearrangement (for oximes, which are structurally related) or the Hofmann rearrangement (for primary amides), are less likely for this specific compound without significant chemical modification. byjus.com The Beckmann rearrangement converts an oxime to an amide, while the Hofmann rearrangement converts a primary amide to an amine with one less carbon atom. byjus.com

Stereochemical Control and (E/Z) Isomerization Pathways

The C=N double bond in this compound gives rise to geometric isomerism, resulting in (E) and (Z) configurations.

Isomer Stability: The (E) isomer is generally the thermodynamically more stable and predominant form, both in solid state and in solution. nih.govnih.gov The higher stability of the (E) isomer is attributed to reduced steric hindrance compared to the (Z) form, where bulkier groups are on the same side of the C=N bond. nih.gov

(E/Z) Isomerization: Interconversion between the (E) and (Z) isomers can be achieved through several pathways:

Photochemical Isomerization: Irradiation with UV or visible light can provide the energy needed to overcome the rotational barrier of the C=N bond, leading to photosiomerization. mdpi.comrsc.org This process can, in some cases, lead to a complete E-to-Z conversion and is a form of negative photochromism. mdpi.com

Thermal Isomerization: At elevated temperatures, the (Z) isomer can revert to the more stable (E) form.

Catalytic Isomerization: The isomerization can be catalyzed by acids, bases, or even certain biological molecules like the thiol glutathione (B108866) (GSH). nih.govresearchgate.net The proposed mechanism for thiol-catalyzed isomerization involves the nucleophilic addition of the thiol to the imine carbon, followed by rotation around the newly formed C-N single bond and subsequent elimination of the thiol. researchgate.net

The equilibrium between (E) and (Z) isomers is also influenced by the solvent. The (Z) isomer, which can be stabilized by an intramolecular hydrogen bond, may be detected in greater proportions in less polar solvents like chloroform, whereas the (E) isomer is often the exclusive form observed in polar solvents like DMSO-d6. nih.gov

Beyond geometric isomerism, N-acylhydrazones also exhibit conformational isomerism due to restricted rotation around the C(O)-NH amide bond. This gives rise to synperiplanar and antiperiplanar conformers. nih.govnih.gov In solution, these conformers are in rapid equilibrium. nih.gov

FactorEffect on IsomerizationResearch Finding
Solvent Polarity Less polar solvents can stabilize the Z-isomer.The Z-isomer can be detected in chloroform, while the E-isomer is predominant in DMSO. nih.gov
Light Irradiation UV or visible light can induce E-to-Z isomerization.Irradiation can lead to a photostationary state with a significant population of the Z-isomer. mdpi.com
Catalysts Acids, bases, and thiols (e.g., GSH) can catalyze the interconversion.GSH was shown to catalyze the dynamic equilibration of E/Z isomers. researchgate.net
Intramolecular H-Bonds Can stabilize either the E or Z form, affecting the equilibrium.DFT calculations show that intramolecular H-bonds are a determining factor in isomer stability. mdpi.com
Steric/Electronic Effects Bulky substituents can destabilize the Z-isomer.The Z-isomer is often the short-lived form due to steric crowding. nih.gov

This table summarizes key factors influencing the E/Z isomerization of acylhydrazones based on available research.

Prototropic Tautomerism Studies

Prototropic tautomers are isomers that readily interconvert through the migration of a proton, accompanied by a switch of adjacent single and double bonds. nih.gov this compound has the potential to exist in different tautomeric forms.

Keto-Amide/Enol-Imidic Acid Tautomerism: The most significant potential tautomerism involves the amide portion of the molecule. The stable form is the keto-amide. However, it can theoretically exist in equilibrium with its enol-imidic acid tautomer (N'-benzylideneacetimidic acid). This involves the migration of a proton from the amide nitrogen to the carbonyl oxygen, with a corresponding shift of the C=O double bond to a C=N double bond and the C-N single bond to a C-O single bond. Acylhydrazones are known to be capable of exhibiting this keto-enol tautomerism. nih.gov

Amide/Imidic Acid Tautomerism: A second possibility is the amide-imidic acid tautomerism, where the amide proton migrates to the imine nitrogen. However, the interconversion between amide and imidic acid forms involving exchange between polar atoms is typically very rapid. nih.gov

Imine/Enamine Tautomerism: While less commonly discussed for this class, a tautomeric form involving the migration of the methine proton (the H on the C=N carbon) to the adjacent nitrogen could be envisioned, forming an enamine-like structure. However, cleavage of a C-H bond is a relatively slow process, making this tautomerism less favorable compared to those involving N-H or O-H bonds. nih.gov

The predominant tautomeric form under normal conditions is overwhelmingly the keto-amide structure. Computational methods and spectroscopic analyses, such as NMR, are typically used to study the presence and equilibrium of different tautomers. nih.govnih.gov

Advanced Computational and Theoretical Studies of N E Benzylideneamino Acetamide

Quantum Chemical Methodologies (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical methodologies, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These methods are based on solving the Schrödinger equation, providing detailed insights into the electronic structure of molecules. For a molecule like N-[(E)-benzylideneamino]acetamide, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Conformational analysis would also be crucial to identify different spatial arrangements (conformers) of the molecule arising from rotation around single bonds, such as the C-N and N-N bonds. By calculating the relative energies of these conformers, the most stable and likely conformations in different environments can be predicted.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=N1.28 - 1.30
N-N1.38 - 1.42
C-C (phenyl)1.38 - 1.40
C-H1.08 - 1.10
C-N-N115 - 120
N-N-C110 - 115
C-C-C (phenyl)118 - 122
H-C-H108 - 112
Phenyl-C=N-N180 (trans) or 0 (cis)

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMOs), HOMO-LUMO Gap, Electron Density Distribution)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates a more reactive molecule. The distribution of electron density, often visualized through electron density maps, reveals the regions of the molecule that are electron-rich or electron-deficient.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.0 to -7.0
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.0 to 6.0

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Spectroscopic Property Simulations and Correlations

Computational methods can simulate various types of spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR). By calculating the vibrational frequencies, electronic transitions, and chemical shifts, these simulations can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound. A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy associated with these interactions, known as hyperconjugative interactions, provides insights into the molecule's stability. In this compound, NBO analysis could reveal important interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

Non-Linear Optical (NLO) Properties Characterization

Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A large hyperpolarizability value suggests a strong NLO response. For this compound, the presence of the benzylidene group conjugated with the acetamide (B32628) moiety could potentially lead to interesting NLO properties.

Table 3: Hypothetical Non-Linear Optical Properties of this compound (Illustrative)

PropertyCalculated Value
Polarizability (α)(Value in a.u.)
First-Order Hyperpolarizability (β)(Value in a.u.)

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Molecular Dynamics and Simulation Studies

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific molecular dynamics (MD) and simulation studies focused exclusively on this compound. While computational methods are widely applied to understand the dynamics and interactions of related Schiff bases and acetamide derivatives, dedicated research on the dynamic behavior of this particular compound does not appear to be available in published literature.

Molecular dynamics simulations are powerful computational tools used to model the time-dependent behavior of molecular systems, providing detailed insights into conformational changes, intermolecular interactions, and the influence of solvent environments. Such studies would typically involve the development of a precise force field for this compound, followed by simulations to explore its conformational landscape, hydrogen bonding capabilities, and interactions with other molecules.

Although direct research is lacking, theoretical studies on analogous compounds suggest that MD simulations of this compound could elucidate several key properties. For instance, simulations could predict the rotational barriers around the C-N and N-N single bonds, the planarity of the benzylideneamino group, and the preferred orientations of the acetamide moiety. Furthermore, simulations in explicit solvent would offer a microscopic view of how solvent molecules, such as water or ethanol (B145695), interact with the different functional groups of the compound, influencing its solubility and reactivity.

The generation of detailed research findings and data tables, as requested, is contingent on the existence of such primary research. In the absence of specific MD studies for this compound, it is not possible to present empirical data on its dynamic properties. Future computational research in this area would be invaluable for a more complete understanding of the molecular behavior of this compound.

Research Applications of N E Benzylideneamino Acetamide in Chemical Synthesis and Materials Science

Strategic Intermediate in Complex Molecule Synthesis

The synthesis of N-[(E)-benzylideneamino]acetamide typically involves the condensation reaction between acetohydrazide and benzaldehyde (B42025). nih.govmdpi.com This reaction is characteristic of the formation of N-acylhydrazones, a class of compounds known for their synthetic versatility. mdpi.comnih.gov The general stability of the resulting imine (C=N) bond, often in the more stable (E)-configuration, makes these compounds reliable building blocks. nih.gov

The reactivity of the this compound molecule allows for its use as a precursor in the synthesis of more complex molecular architectures. The amide and imine functionalities can be further modified, and the aromatic ring offers sites for electrophilic substitution, enabling the introduction of various functional groups. This adaptability makes it a valuable intermediate for creating a library of derivatives with tailored properties for various applications.

Ligand Design in Coordination Chemistry

Schiff bases are renowned for their ability to act as versatile ligands in coordination chemistry, and this compound is no exception. sapub.orgnih.gov The presence of nitrogen and oxygen donor atoms in the acetamide (B32628) and imine groups allows for the chelation of a wide range of metal ions. rdd.edu.iq The coordination mode can vary, with the ligand potentially acting as a monodentate, bidentate, or even polydentate ligand, depending on the reaction conditions and the nature of the metal center. nih.gov

The coordination of metal ions to ligands like this compound can lead to the formation of stable metal complexes with well-defined geometries. rdd.edu.iq These complexes are of significant interest due to their potential applications in various fields, including catalysis and materials science. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the phenyl ring, thereby influencing the properties of the resulting metal complex.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Metal Ions
MonodentateImine Nitrogen or Carbonyl OxygenVarious transition metals
Bidentate (O,N)Carbonyl Oxygen and Imine NitrogenCu(II), Ni(II), Co(II), Zn(II)

This table is illustrative and based on the known coordination behavior of similar acetohydrazide Schiff bases.

Catalytic Applications

Metal complexes derived from Schiff base ligands are widely recognized for their catalytic activity in a plethora of organic transformations. researchgate.netsci-hub.semdpi.com While specific catalytic studies on this compound complexes are not yet prevalent, the structural analogy to other catalytically active Schiff base complexes suggests significant potential.

These complexes could potentially catalyze a variety of reactions, including:

Oxidation Reactions: The metal center in such complexes can often exist in multiple oxidation states, making them suitable for catalyzing the oxidation of alcohols, alkenes, and other organic substrates. rsc.org

Polymerization: Schiff base complexes of various transition metals have been employed as catalysts in the polymerization of olefins. researchgate.net

Reduction Reactions: Chiral Schiff base complexes have shown selectivity in reduction reactions, such as the hydrosilylation of ketones. researchgate.net

The catalytic efficiency and selectivity of these potential catalysts would be highly dependent on the nature of the metal ion and the specific substitution pattern on the this compound ligand.

Exploitation in the Development of Optoelectronic Materials

Schiff bases containing aromatic and conjugated systems are increasingly being investigated for their potential in optoelectronic applications. nih.govscite.ai The delocalized π-electron system in this compound, extending from the phenyl ring to the imine bond, is a key feature for such applications. This conjugation can give rise to interesting photophysical properties, including fluorescence and nonlinear optical (NLO) activity. nih.gov

The formation of metal complexes with this compound can further enhance these properties. The interaction with a metal ion can lead to charge transfer transitions, which are often responsible for the NLO response of a material. nih.gov The ability to tune the electronic properties through both the organic ligand and the metal center provides a pathway for designing materials with specific optical characteristics for applications in areas like optical data storage and signal processing.

Q & A

How can researchers optimize the synthesis of N-[(E)-benzylideneamino]acetamide to improve yield and purity?

Basic Research Focus : Methodological optimization for scalable synthesis.
Answer :

  • Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction time and improves yield by enhancing reaction kinetics. For example, substituted acetamide derivatives synthesized via microwave methods achieve >85% yield in 15–30 minutes compared to 6–12 hours under conventional heating .
  • Catalytic Approaches : Utilize transition-metal catalysts (e.g., Pd/C) or organocatalysts to minimize by-products. For instance, CO₂-based catalytic systems have been employed to synthesize acetamides with >90% atom economy, reducing waste generation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while recrystallization in ethanol/water mixtures improves purity.

What advanced techniques are recommended for analyzing the crystal structure and hydrogen bonding interactions in this compound?

Advanced Research Focus : Structural elucidation and intermolecular interactions.
Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves atomic positions and bond angles, critical for confirming the (E)-configuration of the benzylideneamino group. For analogous acetamides, SCXRD revealed dihedral angles of 15–25° between the acetamide and aromatic moieties .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). In N-(2-aminophenyl)acetamide derivatives, H-bonding contributes >30% to crystal packing .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data. Studies on pyrazole-acetamide complexes show strong correlation (R² > 0.95) between DFT-predicted and observed bond lengths .

What are the critical safety precautions when handling this compound in laboratory settings?

Basic Research Focus : Hazard mitigation and safe handling.
Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if vapor concentrations exceed 1 ppm .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols. Ensure local exhaust ventilation for dust-generating steps (e.g., grinding) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid flushing into drains due to potential aquatic toxicity .

How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Advanced Research Focus : Computational modeling for reactivity prediction.
Answer :

  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For N-(pyridin-3-yl)acetamide, the carbonyl oxygen exhibits the highest electrophilicity (Fukui f⁻ = 0.45) .
  • Solvent Effects : Use continuum solvation models (e.g., PCM) to simulate reaction pathways in polar solvents. Studies show acetamide derivatives exhibit 10–15% higher solvation energy in water than in ethanol .
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes). Galectin-3 interactions with lactosylacetamide derivatives were validated via molecular docking (ΔG = −8.2 kcal/mol) and STD-NMR .

Which spectroscopic methods are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Focus : Analytical validation.
Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the benzylideneamino proton resonates at δ 8.2–8.5 ppm, while the acetamide carbonyl appears at δ 168–170 ppm .
  • FT-IR Spectroscopy : Key peaks include N-H stretching (3250–3300 cm⁻¹) and C=O absorption (1650–1680 cm⁻¹). Absence of peaks >3000 cm⁻¹ indicates successful Schiff base formation .
  • Mass Spectrometry (HRMS) : Provides exact molecular weight validation. For N-(3-cyanophenyl)acetamide, [M+H]+ = 175.0974 (observed) vs. 175.0970 (calculated) .

What mechanistic insights can be gained from studying the reaction pathways of this compound in coordination complexes?

Advanced Research Focus : Mechanistic studies in coordination chemistry.
Answer :

  • Ligand Behavior : The acetamide moiety acts as a monodentate or bidentate ligand. In Cu(II) complexes, the carbonyl oxygen coordinates with metal centers, forming stable five-membered chelate rings .
  • Hydrogen Bonding Networks : Intra- and intermolecular H-bonds influence supramolecular assembly. For example, N-(anthracenyl)acetamide forms dimeric structures via N-H···O=C interactions (bond length: 2.89 Å) .
  • Kinetic Studies : Variable-temperature NMR tracks conformational changes. Lactosylacetamide derivatives exhibit energy barriers of 8–12 kcal/mol between conformers, affecting binding to galectins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.